molecular formula C20H18ClN3OS B2726727 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339019-31-7

4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine

Cat. No.: B2726727
CAS No.: 339019-31-7
M. Wt: 383.89
InChI Key: NVGGHEIBFBOAHY-UHFFFAOYSA-N
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Description

4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine is a complex organic compound with a molecular formula of C20H18ClN3OS. It is characterized by the presence of a morpholine ring attached to a pyrimidine ring, which is further substituted with a phenyl group and a chlorophenyl sulfanyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Attachment of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenyl sulfanyl group onto the pyrimidine ring, typically using a thiol derivative and a chlorinating agent.

    Formation of the Morpholine Ring: The final step involves the cyclization of an appropriate amine derivative to form the morpholine ring, which is then attached to the pyrimidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Pyrimidine Derivatives: Formed through reduction reactions

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine can be compared with other similar compounds, such as:

    4-{6-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine: Similar structure but with a bromine atom instead of chlorine, which may result in different biological activities and reactivity.

    4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine: Contains a methyl group instead of chlorine, potentially altering its chemical properties and biological effects.

    4-{6-[(4-Fluorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine: Fluorine substitution may enhance the compound’s stability and bioavailability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-6-8-17(9-7-16)26-19-14-18(24-10-12-25-13-11-24)22-20(23-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGHEIBFBOAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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